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Compound of Interest

Compound Name: Tilpisertib fosmecarbil tfa

Cat. No.: B15579698

For Immediate Release

FOSTER CITY, Calif. — Tilpisertib fosmecarbil (formerly GS-5290), an investigational, orally
administered agent, is currently under evaluation in a Phase 2 clinical trial (PALEKONA,
NCT06029972) for the treatment of moderate to severe ulcerative colitis. This document
provides an in-depth technical overview of the core mechanism of action of its active
metabolite, tilpisertib (GS-4875), for researchers, scientists, and drug development
professionals. Tilpisertib fosmecarbil is a prodrug that is converted to tilpisertib, a potent and
highly selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase.

Core Mechanism of Action: TPL2 Inhibition

Tilpisertib's primary pharmacological activity is the inhibition of TPL2, a serine/threonine kinase
also known as MAP3K8 or Cot. TPL2 is a critical upstream regulator of the MEK-ERK signaling
pathway, which plays a pivotal role in the inflammatory cascade. Specifically, TPL2 activation is
essential for the production of pro-inflammatory cytokines, most notably Tumor Necrosis
Factor-alpha (TNFa), in response to inflammatory stimuli such as lipopolysaccharide (LPS).

By inhibiting TPL2, tilpisertib effectively blocks the phosphorylation and subsequent activation
of MEK and ERK. This disruption of the TPL2-MEK-ERK signaling axis leads to a significant
reduction in the production and secretion of key pro-inflammatory cytokines, including TNFa,
Interleukin-1 beta (IL-1f3), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). This targeted anti-
inflammatory activity forms the basis of its therapeutic potential in immune-mediated
inflammatory diseases like ulcerative colitis.
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Quantitative Data Summary

Preclinical studies have demonstrated the high potency and selectivity of tilpisertib for the TPL2
kinase. The following table summarizes the key quantitative data from in vitro and in vivo
experiments.

Parameter Value Assay/Model Source
IC50 (TPL2 Kinase KINOMEscan™

- 1.3nM - [1][2]
Inhibition) selectivity assay

EC50 (LPS-stimulated )
In vivo rat model of

TNFa production 667 £ 124 nM ] ] [1]
L acute inflammation
inhibition)

Key Experimental Protocols

The mechanism of action of tilpisertib has been elucidated through a series of preclinical
experiments. The methodologies for these key experiments are detailed below.

TPL2 Kinase Inhibition and Selectivity Assay

Objective: To determine the potency and selectivity of tilpisertib (GS-4875) against TPL2
kinase.

Methodology:
o AKINOMEscan™ selectivity assay (ScanMAX, DiscoveRx, San Diego, CA) was utilized.[1]

o This assay format quantitatively measures the binding of the test compound (tilpisertib) to a
comprehensive panel of human kinases.

e The IC50 value for TPL2 was determined by measuring the concentration of tilpisertib
required to inhibit 50% of TPL2 kinase activity.

o Selectivity was assessed by evaluating the binding affinity of tilpisertib to a wide range of
other kinases, with a lack of significant off-target binding indicating high selectivity.[1]
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Cellular Assays of Inflammatory Signaling

Objective: To evaluate the effect of tilpisertib on inflammatory signaling pathways in primary
human cells.

Methodology:
e Primary human monocytes were isolated and cultured.

e The cells were pre-incubated with varying concentrations of tilpisertib (GS-4875) prior to
stimulation with inflammatory agents such as lipopolysaccharide (LPS) or TNFa.[1]

» Following stimulation, cell lysates were analyzed by Western blotting to measure the
phosphorylation status of key signaling proteins, including TPL2, MEK, ERK, p38, JNK, and
p65.[1]

e The supernatants from the cell cultures were collected to quantify the secretion of pro-
inflammatory cytokines (TNFa, IL-1[3, IL-6, and IL-8) using enzyme-linked immunosorbent
assays (ELISA).[1]

 RNA was also extracted from the cells to measure the gene expression of these cytokines
via quantitative real-time polymerase chain reaction (QRT-PCR).[1]

In Vivo Model of Acute Inflammation

Objective: To assess the in vivo efficacy of tilpisertib in a model of acute inflammation.
Methodology:

e Lewis rats were orally administered tilpisertib (GS-4875) at various doses (3, 10, 30, or 100
mg/kg).[1]

» Two hours after drug administration, acute inflammation was induced by an intravenous
injection of LPS (0.01 mg/kg).[1]

» Blood samples were collected at multiple time points post-LPS challenge.
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e Plasma concentrations of TNFa were measured to determine the dose-dependent and
exposure-dependent inhibition of LPS-stimulated TNFa production.[1]

e The in vivo EC50 was calculated based on these measurements.[1]

Visualizing the Mechanism of Action

The following diagrams illustrate the core signaling pathway targeted by tilpisertib and the
experimental workflow used to characterize its activity.
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Tilpisertib inhibits TPL2, blocking the pro-inflammatory MEK-ERK pathway.
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Workflow for preclinical characterization of tilpisertib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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